molecular formula C21H24N4O B2877188 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1226447-02-4

1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2877188
CAS No.: 1226447-02-4
M. Wt: 348.45
InChI Key: QNNCKHUYHDZXHZ-UHFFFAOYSA-N
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Description

1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzhydryl group, a pyrazole ring, and a urea moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the pyrazole derivative.

    Urea Formation: The final step involves the reaction of the benzhydryl-pyrazole intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea: Similar structure but with a pyridine ring instead of a pyrazole ring.

    1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)imidazole: Contains an imidazole ring instead of a urea moiety.

Uniqueness

1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)14-13-22-21(26)23-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNCKHUYHDZXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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